Methyl 4-(chloromethyl)cinnamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl 3-[4-(chloromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
POUZKYNWDFWZMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Chloromethyl Cinnamate and Analogous Scaffolds
Classical Esterification Protocols for Cinnamate (B1238496) Esters
Traditional methods for synthesizing cinnamate esters, including the specific target Methyl 4-(chloromethyl)cinnamate, have long relied on fundamental organic reactions such as Fischer esterification and Claisen condensation. These techniques are foundational in organic synthesis and have been adapted for the production of a wide array of cinnamate derivatives.
Fischer Esterification Procedures
Fischer-Speier esterification is a classic and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This equilibrium-driven process is widely applied to the synthesis of various cinnamate esters. sapub.orgsapub.org
The synthesis of methyl 4-chlorocinnamate, an analog of the target compound, is achieved through the reaction of p-chlorocinnamic acid with methanol (B129727), using concentrated sulfuric acid as the catalyst. Similarly, various other cinnamate esters such as ethyl cinnamate, propyl cinnamate, and butyl cinnamate have been synthesized from trans-cinnamic acid and the corresponding alcohols, also catalyzed by sulfuric acid. apsu.edu The reaction typically involves refluxing the mixture for several hours. uns.ac.id For instance, the synthesis of methyl cinnamate from trans-cinnamic acid and methanol with a sulfuric acid catalyst has been reported under various conditions, sometimes requiring over 12 hours of reflux. nsf.gov An alternative and easier-to-handle catalyst, p-toluenesulfonic acid monohydrate (pTSA), has also been effectively used. nsf.gov
A plausible route to the specific target compound, this compound, could involve the Fischer esterification of 4-(chloromethyl)cinnamic acid with methanol. Alternatively, a two-step process could be employed, starting with the esterification of p-methylbenzoic acid with methanol to yield methyl p-methylbenzoate, followed by a side-chain chlorination reaction. google.com
Table 1: Fischer Esterification of Cinnamic Acids and Analogs
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| trans-Cinnamic Acid | Methanol | H₂SO₄ | Reflux, 2 min (microwave) | Methyl Cinnamate | 97% | uns.ac.idnsf.gov |
| trans-Cinnamic Acid | Methanol | pTSA | Reflux, 2 min (microwave) | Methyl Cinnamate | 91% | nsf.gov |
| Cinnamic Acid | Menthol | H₂SO₄ | Reflux, 5 hours | Menthyl Cinnamate | 96.38% | uns.ac.id |
| trans-Cinnamic Acid | Ethanol (B145695), Propanol, etc. | H₂SO₄ | Reflux | Various Esters | N/A | sapub.orgsapub.orgapsu.edu |
This interactive table summarizes key findings from studies on Fischer esterification for producing cinnamate esters.
Claisen Condensation Approaches
The Claisen condensation, particularly the Claisen-Schmidt variant, provides an alternative route to cinnamate scaffolds. This method involves the base-catalyzed reaction between an aldehyde or ketone and an ester. For the synthesis of cinnamates, an aromatic aldehyde is typically condensed with an acetate (B1210297) ester. sci-hub.seyoutube.com
For example, ethyl cinnamate can be synthesized by the condensation of benzaldehyde (B42025) with ethyl acetate, catalyzed by sodium ethoxide. youtube.comyoutube.com Research has focused on optimizing this reaction to improve yields and reduce the cost of reagents. An efficient synthesis of methyl (E)-4-methoxycinnamate was developed via an optimized Claisen-Schmidt condensation of p-anisaldehyde with methyl acetate, using sodium metal and a catalytic amount of methanol with toluene (B28343) as a co-solvent. sci-hub.se This approach significantly improved the yield compared to classical procedures.
The Claisen-type condensation has also been used to prepare α-alkoxy-cinnamates, such as ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate from p-anisaldehyde and ethyl ethoxyacetate. acs.orgacs.org This demonstrates the versatility of the condensation approach for creating diverse cinnamate derivatives.
Table 2: Claisen-Schmidt Condensation for Cinnamate Synthesis
| Aldehyde | Ester | Base/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Anisaldehyde | Methyl Acetate | NaOMe | N/A | Methyl (E)-4-methoxycinnamate | 90% | sci-hub.se |
| p-Anisaldehyde | Methyl Acetate | Na / MeOH (cat.) | Toluene, 30°C, 20h | Methyl (E)-4-methoxycinnamate | 92% | sci-hub.se |
| Benzaldehyde | Ethyl Acetate | Sodium Ethoxide | <5°C | Ethyl Cinnamate | N/A | youtube.com |
This interactive table presents data on the synthesis of cinnamate derivatives using Claisen-Schmidt condensation.
Advanced Catalytic Synthesis Strategies for Cinnamate Derivatives
To overcome the limitations of classical methods, such as harsh reaction conditions and equilibrium constraints, advanced catalytic strategies have been developed. These include enzyme-mediated reactions, phase-transfer catalysis, and the use of novel solvent systems like deep eutectic solvents.
Enzyme-Mediated Transesterification Reactions
Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis under mild conditions. rsc.org Transesterification, the conversion of one ester to another by reaction with an alcohol, is effectively catalyzed by enzymes.
Immobilized lipase (B570770) B from Candida antarctica (often known as Novozym 435) has proven to be a highly effective biocatalyst for producing various medium- and long-chain alkyl cinnamates and hydroxycinnamates. nih.gov This enzyme catalyzed the transesterification of a short-chain alkyl cinnamate with a fatty alcohol in high yields under solvent-free conditions. The transesterification activity of this enzyme was found to be significantly higher than its esterification activity for preparing certain ferulates. nih.gov The synthesis of important cinnamate derivatives like ethyl ferulate and octyl methoxycinnamate has been successfully achieved with high conversion rates using Novozym 435. nih.gov
The relative activity of C. antarctica lipase B is influenced by the substitution pattern on the phenyl ring of the cinnamate, with activity increasing in the order meta > para > ortho for hydroxy substituents. nih.gov
Table 3: Enzyme-Catalyzed Synthesis of Cinnamate Esters
| Substrate 1 | Substrate 2 | Enzyme Catalyst | Conditions | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Ferulic Acid | Ethanol | Novozym 435 | 75°C, 2 days | Ethyl Ferulate | 87% | nih.gov |
| p-Methoxycinnamic Acid | 2-Ethyl Hexanol | Novozym 435 | 80°C, 1 day | Octyl Methoxycinnamate | 90% | nih.gov |
This interactive table showcases research findings on the enzymatic synthesis of cinnamate derivatives.
Phase-Transfer Catalysis in Cinnamate Ester Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. slideshare.net This method is known for increasing reaction rates and yields under mild conditions.
While direct examples of PTC for the synthesis of this compound are not prominent in the reviewed literature, the methodology is widely used for analogous transformations like C-alkylations. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been extensively developed for the asymmetric synthesis of complex molecules. rsc.org For instance, the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids, such as L-Dopa esters, has been achieved with high enantioselectivity using chiral phase-transfer catalysts. nih.gov This highlights the potential of PTC for the controlled synthesis of functionalized aromatic compounds, a category that includes the target cinnamate scaffold.
Deep Eutectic Solvents (DES) as Catalytic Media
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents and catalysts. nih.govnih.gov A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that forms a eutectic with a melting point much lower than that of the individual components. nih.gov
Acidic DESs can function as both the solvent and the catalyst in esterification reactions. A study demonstrated the successful synthesis of methyl cinnamate from cinnamic acid and methanol using a series of Brønsted acidic DESs prepared from choline (B1196258) chloride (the HBA) and p-toluenesulfonic acid monohydrate (the HBD). researchgate.net The DES ChCl-3PTSA (a 1:3 molar ratio) showed excellent catalytic activity. The study optimized various parameters, including catalyst loading, reactant molar ratio, and temperature, to maximize the conversion of cinnamic acid. researchgate.net The use of DESs represents a simple, eco-friendly method for preparing cinnamates, combining the reaction medium and catalyst into a single, recyclable component. youtube.com
Table 4: Deep Eutectic Solvent-Catalyzed Synthesis of Methyl Cinnamate
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Key Finding | Reference |
|---|---|---|---|---|
| Choline Chloride (ChCl) | p-Toluenesulfonic Acid (PTSA) | 1:1 | Catalyzes esterification | researchgate.net |
| Choline Chloride (ChCl) | p-Toluenesulfonic Acid (PTSA) | 1:2 | Catalyzes esterification | researchgate.net |
This interactive table details the use of different deep eutectic solvents in the synthesis of methyl cinnamate.
Regioselective Synthesis of Chloromethyl-Substituted Cinnamates
Synthesis from Baylis-Hillman Adducts
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is well-suited for the synthesis of densely functionalized molecules.
While a direct, documented synthesis of this compound from a pre-formed Baylis-Hillman adduct is not extensively reported, a plausible and regioselective pathway can be proposed based on the established mechanism of the Baylis-Hillman reaction. The key to achieving the desired 4-(chloromethyl) substitution lies in the selection of the appropriate starting materials. The synthesis would logically commence with 4-(chloromethyl)benzaldehyde as the aldehyde component and an acrylate (B77674) ester, such as methyl acrylate , as the activated alkene.
The proposed reaction mechanism, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), would proceed as follows:
Nucleophilic Addition: The tertiary amine catalyst adds to the methyl acrylate in a Michael-type addition to form a zwitterionic enolate intermediate.
Aldol-type Addition: The enolate then attacks the carbonyl carbon of 4-(chloromethyl)benzaldehyde.
Proton Transfer and Catalyst Elimination: A subsequent proton transfer and elimination of the catalyst would yield the desired Baylis-Hillman adduct, which is an allylic alcohol.
Dehydration: The resulting allylic alcohol can then be dehydrated, typically under acidic conditions, to afford the target compound, This compound .
The regioselectivity of this synthesis is inherently controlled by the starting benzaldehyde, ensuring the chloromethyl group is located at the 4-position of the phenyl ring.
A related approach, the aza-Baylis-Hillman reaction, utilizes an imine instead of an aldehyde and results in the formation of an allylic amine. wikipedia.org This variant could also be adapted to produce precursors for chloromethyl-substituted cinnamates.
Synthetic Pathways to Related Chloromethyl-Substituted Coumarin (B35378) Architectures
Coumarins, or 1-benzopyran-2-ones, are structurally related to cinnamic acid derivatives and are prevalent in many biologically active compounds. chemicalbook.com The synthesis of chloromethyl-substituted coumarins often involves condensation reactions that parallel those used for cinnamates.
A notable method for the preparation of a chloromethyl-substituted coumarin is the Pechmann condensation. A specific example is the synthesis of 4-(chloromethyl)-7-hydroxycoumarin . google.com This process involves the reaction of a phenol, in this case, resorcinol (B1680541) , with a β-ketoester bearing a chloromethyl group, such as ethyl 4-chloroacetoacetate . The reaction is typically catalyzed by a strong acid, for instance, concentrated sulfuric acid.
The general steps for this synthesis are:
Activation of the Phenol: The resorcinol is dissolved in concentrated sulfuric acid.
Condensation: Ethyl 4-chloroacetoacetate is added to the mixture, leading to a condensation reaction.
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to form the coumarin ring system.
Workup and Purification: The reaction mixture is poured into ice-water to precipitate the product, which is then collected by filtration and can be further purified by recrystallization. google.com
This method provides a direct route to chloromethyl-substituted coumarins, which can serve as versatile intermediates for further chemical modifications.
Industrial and Scalable Preparation Methods for Cinnamate Esters
The industrial production of cinnamate esters, including the parent compound methyl cinnamate , relies on cost-effective and scalable synthetic methods. The most common of these is the Fischer esterification of cinnamic acid. nsf.gov
The Fischer esterification process involves the reaction of cinnamic acid with an alcohol, such as methanol , in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.
A typical industrial-scale procedure would involve:
Reaction Setup: Cinnamic acid and an excess of methanol are charged into a suitable reactor.
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added.
Heating: The mixture is heated to reflux to drive the reaction towards completion.
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent. organic-chemistry.org
Purification: The crude methyl cinnamate is then purified, typically by distillation under reduced pressure, to yield a high-purity product. wikipedia.orgorganic-chemistry.org
Alternative and greener synthetic strategies are also being explored to improve the efficiency and environmental footprint of cinnamate ester production. These include the use of solid acid catalysts and deep eutectic solvents. researchgate.netprepchem.com For instance, a combination of choline chloride and p-toluenesulfonic acid has been shown to be an effective and recyclable catalyst for the esterification of cinnamic acid with methanol. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloromethyl Cinnamate
Electrophilic and Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group (-CH2Cl) is a key functional group that significantly influences the reactivity of the aromatic ring. It can be introduced into an aromatic ring through chloromethylation, a reaction of great importance as the chloromethyl group can be converted into various other functional groups. thieme-connect.deorganicreactions.org These include hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups. thieme-connect.de This versatility makes chloromethylated compounds valuable intermediates in the synthesis of complex molecules, including biologically active compounds and dyes. thieme-connect.de
The primary reactivity of the chloromethyl group in methyl 4-(chloromethyl)cinnamate lies in its susceptibility to nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity is foundational for the use of such compounds as intermediates. For instance, this compound can be converted to its corresponding iodomethyl derivative, which can then be used to form a phosphonium (B103445) salt for use in Wittig-type reactions to synthesize stilbene (B7821643) derivatives. nih.gov
Carbon-Carbon Double Bond Transformations of the Cinnamate (B1238496) Moiety
The cinnamate moiety contains a carbon-carbon double bond conjugated with both the aromatic ring and the ester carbonyl group. This electronic feature makes the double bond susceptible to a variety of addition reactions.
Epoxidation Reactions and Chiral Glycidic Acid Derivatives
The electron-deficient nature of the double bond in cinnamates makes them suitable substrates for nucleophilic epoxidation. wikipedia.org This is in contrast to many common epoxidation methods that are more effective for electron-rich olefins. wikipedia.org Asymmetric epoxidation of α,β-unsaturated esters like methyl cinnamate can lead to the formation of chiral glycidic esters, which are valuable synthetic intermediates. wikipedia.orgrsc.orgbenthamdirect.comnih.govrsc.org
Several methods have been developed for the asymmetric epoxidation of electron-deficient olefins, including:
Metal-peroxide systems: Lanthanide-mediated epoxidation has been successfully applied to cinnamates. wikipedia.org These systems often involve a chiral ligand coordinated to a metal, which directs the stereochemical outcome of the reaction. rsc.org
Organocatalysis: Chiral organic molecules can also catalyze the asymmetric epoxidation of α,β-unsaturated ketones and esters. benthamdirect.comnih.gov
The mechanism of nucleophilic epoxidation typically involves the conjugate addition of a peroxide nucleophile to the β-carbon of the unsaturated ester, followed by intramolecular cyclization to form the epoxide ring. wikipedia.org
Hydroaminoalkylation Pathways of Unsaturated Esters
Hydroaminoalkylation is an atom-economic reaction that involves the addition of an amine N-H bond and an adjacent C-H bond across a carbon-carbon double or triple bond. nih.govnih.gov This reaction provides a direct method for the synthesis of complex amines from simpler starting materials. nih.gov
While the direct hydroaminoalkylation of unactivated olefins can be challenging, the electron-deficient nature of the double bond in methyl cinnamate makes it a potential substrate for this transformation. Catalytic systems, often involving early transition metals like lanthanides, have been developed for the hydroaminoalkylation of various unsaturated compounds. acs.orgdntb.gov.uaacs.org The mechanism generally involves the insertion of the alkene into a metal-amide bond. acs.org
Aza-Michael Addition Reactions
The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a fundamental reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly effective with α,β-unsaturated carbonyl compounds like methyl cinnamate, which act as Michael acceptors. organic-chemistry.org The addition of primary or secondary amines to the double bond of methyl cinnamate leads to the formation of β-amino esters. nih.gov
The reaction can be catalyzed by both acids and bases. nih.gov In some cases, the reaction can proceed under solventless conditions using a heterogeneous catalyst like acidic alumina, which offers environmental benefits. nih.gov The diastereoselectivity of the aza-Michael addition can be controlled when using chiral amines, leading to the formation of enantioenriched products. rsc.orgthieme-connect.de For example, the reaction of (S)-N-(α-methylbenzyl)allylamine with tert-butyl cinnamate can lead to a tandem aza-allyl conjugate addition–Michael addition–ring closure, forming a chiral aminocyclohexane with high stereocontrol. rsc.org
Ester Hydrolysis and Amidation Pathways of Methyl Cinnamates
The ester functional group of methyl cinnamate can undergo hydrolysis to yield cinnamic acid or be converted to an amide through amidation.
Ester Hydrolysis: The hydrolysis of methyl cinnamate to cinnamic acid is typically carried out under basic conditions, for example, by heating with a solution of sodium hydroxide (B78521) in ethanol (B145695). cabidigitallibrary.orgsemanticscholar.org The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon of the ester. This reaction can also be influenced by the solvent system, with changes in the reaction medium affecting the rate of hydrolysis. researchgate.net It's also noted that the presence of moisture in the air can lead to the hydrolysis of methyl cinnamate back to cinnamic acid upon solidification. chemistai.org
Amidation: Methyl cinnamates can be converted to cinnamamides through reaction with amines. This transformation is a form of nucleophilic acyl substitution where the amine acts as the nucleophile, displacing the methoxy (B1213986) group of the ester. This amidation can also be achieved through enzymatic catalysis, offering a green and selective method for the synthesis of cinnamamides. More recently, nickel-catalyzed methods have been developed for the amidation of methyl esters, proceeding through a proposed neutral cross-coupling mechanism. nih.gov Amidation of cinnamic acid, obtained from the hydrolysis of methyl cinnamate, is also a common route to synthesize various amide derivatives. semanticscholar.orgnih.govyoutube.com
Radical Reactions and Polymerization Initiation Mechanisms
The chloromethyl group of this compound can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). tandfonline.comresearchgate.netcmu.edu ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low polydispersities. cmu.educmu.edu
In this process, the carbon-chlorine bond is reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that can initiate the polymerization of vinyl monomers like styrene (B11656). tandfonline.comcmu.edu The resulting polymer chain contains the initiator fragment at one end and a halogen atom at the other, allowing for further functionalization or the synthesis of block copolymers. tandfonline.com The use of initiators with functional groups, like the cinnamate moiety in this case, allows for the preparation of functional polymers. cmu.edu
The cinnamate double bond itself can also participate in polymerization reactions, although it is generally less reactive than typical vinyl monomers. acs.org Polymers containing cinnamate side chains can be photosensitive and undergo crosslinking upon exposure to UV light. scielo.br The polymerization of cinnamate-containing monomers can lead to the formation of polymers with interesting properties and potential applications in materials science. researchgate.netrsc.orggoogle.com
Table of Reaction Conditions for this compound and Related Cinnamate Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Nucleophilic Substitution | Methyl 4-(chloromethyl)benzoate | 1. NBS, AIBN, CCl4, reflux; 2. NaI, acetone, reflux | Methyl 4-(iodomethyl)benzoate | nih.gov |
| Epoxidation | (E)-α,β-unsaturated ketones | Et2Zn, chiral alcohol, O2 | trans-epoxides | rsc.org |
| Epoxidation | Cinnamates | Lanthanide-mediated reagents | Epoxycinnamates | wikipedia.org |
| Aza-Michael Addition | Methyl trans-cinnamate | Primary/secondary amines, acidic alumina, solvent-free | β-amino ester | nih.gov |
| Aza-Michael Addition | tert-Butyl cinnamate | (S)-N-(α-methylbenzyl)allylamine, NaH | Chiral aminocyclohexane | rsc.org |
| Ester Hydrolysis | Methyl cinnamate | 3 M NaOH, ethanol, 80°C, 1.5 h | Cinnamic acid | cabidigitallibrary.org |
| Amidation | Methyl ester | Amine, Nickel catalyst | Amide | nih.gov |
| ATRP Initiation | Styrene | 5-Chloromethyl-2-hydroxy-benzaldehyde, CuCl, PMDETA | Polystyrene | tandfonline.com |
| Polymerization | Cinnamyl methacrylate | EMA, AIBN, 1,4-dioxane, 60°C | Copolymer | scielo.br |
Chemo-, Regio-, and Stereoselectivity in Chemical Transformations of this compound
The chemical reactivity of this compound is characterized by the presence of three distinct functional groups: a reactive benzylic chloride, an α,β-unsaturated ester, and an aromatic ring. This trifunctional nature of the molecule makes it an interesting substrate for studying the selectivity of chemical transformations. The outcome of a reaction is highly dependent on the reagents and conditions employed, which can be tuned to favor reactions at a specific site within the molecule, demonstrating chemo-, regio-, and stereoselectivity.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the primary sites for chemoselective attack are the benzylic chloride and the α,β-unsaturated system.
Nucleophilic Substitution at the Benzylic Position:
The benzylic chloride is highly susceptible to nucleophilic substitution reactions (SN1 and SN2) due to the stabilization of the carbocation intermediate or transition state by the adjacent benzene (B151609) ring. This reactivity can be exploited for the introduction of various functional groups at the benzylic position, while leaving the cinnamate moiety intact.
A notable example of such chemoselectivity is found in the synthesis of angiotensin II receptor blockers like Telmisartan. In a related synthesis, a key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, which is structurally analogous to this compound, undergoes chemoselective alkylation. The bis-benzimidazole moiety acts as a nucleophile, selectively displacing the benzylic bromide to form a new carbon-nitrogen bond. nih.gov This reaction proceeds without affecting the other functional groups present in the molecule, highlighting the high reactivity of the benzylic halide towards nucleophiles.
This selective reaction at the benzylic position is crucial for the construction of complex pharmaceutical molecules. The general scheme for this type of transformation is presented below:
Table 1: Chemoselective Nucleophilic Substitution
| Nucleophile | Product | Reaction Type |
| Amines | 4-(aminomethyl)cinnamate derivatives | SN2 |
| Alcohols/Phenols | 4-(alkoxymethyl)/(phenoxymethyl)cinnamate derivatives | Williamson Ether Synthesis |
| Thiolates | 4-(thiomethyl)cinnamate derivatives | SN2 |
| Cyanide | 4-(cyanomethyl)cinnamate derivatives | SN2 |
This table represents potential chemoselective reactions based on the known reactivity of benzylic halides.
Regioselectivity
Regioselectivity is the preference for bond formation at one position over all other possible positions. For this compound, regioselectivity is primarily a consideration in reactions involving the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
More relevant to modern synthetic chemistry is the regioselectivity in cross-coupling reactions. Although the chloromethyl group is the most reactive site for many reagents, under specific catalytic conditions, C-H activation of the aromatic ring can occur. For instance, studies on related α-substituted cinnamates have demonstrated that palladium-catalyzed C-H olefination can occur with high regioselectivity at the meta position of the aromatic ring. patsnap.com This selectivity is directed by the ester group, leading to functionalization at the less sterically hindered meta-position.
Table 2: Potential Regioselective Reactions
| Reaction Type | Reagent/Catalyst | Expected Major Regioisomer |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | meta to the ester group |
| Nitration | HNO3 / H2SO4 | meta to the ester group |
| Palladium-catalyzed C-H Olefination | Olefin / Pd(OAc)2 | meta to the ester group |
This table illustrates expected regioselectivity based on established principles and studies on similar cinnamate systems.
Stereoselectivity
Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of this compound, which is typically synthesized as the (E)-isomer, stereoselectivity is a key consideration in reactions involving the carbon-carbon double bond.
Reactions at the Alkene:
The α,β-unsaturated ester is a Michael acceptor and can undergo conjugate addition reactions. The stereochemical outcome of these additions can often be controlled by the use of chiral catalysts or auxiliaries, leading to the formation of enantioenriched products.
Furthermore, the double bond can participate in cycloaddition reactions. For example, [2+2] photocycloadditions of cinnamate esters are known to produce cyclobutane (B1203170) derivatives. The stereochemistry of these products can be influenced by the reaction conditions and the presence of chiral sensitizers or catalysts.
While specific studies on the stereoselective reactions of this compound are not widely reported, the principles of asymmetric catalysis developed for other cinnamate esters are expected to be applicable. For instance, catalytic asymmetric Mukaiyama-Michael reactions of silyl (B83357) ketene (B1206846) acetals with α,β-unsaturated methyl esters have been shown to proceed with high enantioselectivity in the presence of a silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acid catalyst. nih.gov
Table 3: Potential Stereoselective Transformations
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |
| Asymmetric Michael Addition | Chiral Catalyst | Enantioselective formation of new stereocenter(s) |
| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Diastereoselective formation of diols |
| [2+2] Photocycloaddition | Chiral Sensitizer | Enantioselective formation of cyclobutanes |
This table outlines potential stereoselective reactions applicable to the double bond of this compound based on known methodologies for related compounds.
Derivatization Strategies and Functional Group Interconversions of Methyl 4 Chloromethyl Cinnamate
Introduction of Diverse Functionalities via Chlorine Displacement Reactions
The benzylic chloride of Methyl 4-(chloromethyl)cinnamate serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, thereby tuning the chemical and physical properties of the resulting cinnamate (B1238496) derivatives.
Common nucleophiles such as amines, thiols, and azides can readily displace the chloride ion. For instance, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, which can impart pH-responsiveness or serve as handles for further functionalization. Similarly, reaction with thiols leads to the formation of thioether linkages, a strategy often employed in the development of self-assembled monolayers and biocompatible materials.
A particularly important transformation is the reaction with sodium azide (B81097) to produce Methyl 4-(azidomethyl)cinnamate . This azide derivative is a key intermediate for a variety of subsequent conjugation reactions, most notably "click chemistry".
Table 1: Examples of Chlorine Displacement Reactions with this compound
| Nucleophile | Resulting Functional Group | Potential Applications |
| Primary/Secondary Amine (R₂NH) | Tertiary Amine (-CH₂NR₂) | pH-responsive materials, further functionalization |
| Thiol (RSH) | Thioether (-CH₂SR) | Self-assembled monolayers, bioconjugation |
| Sodium Azide (NaN₃) | Azide (-CH₂N₃) | Click chemistry, bioconjugation |
| Carboxylate (RCOO⁻) | Ester (-CH₂OCOR) | Pro-drugs, modified polymers |
| Phenoxide (ArO⁻) | Ether (-CH₂OAr) | Modified optical properties |
Conjugation Chemistry and Bioconjugate Synthesis Utilizing Chloromethyl Groups
The ability to introduce a reactive handle onto a cinnamate scaffold opens up numerous possibilities for conjugation to biomolecules and other substrates. The chloromethyl group itself can directly react with nucleophilic residues on proteins or other biopolymers, although this approach can sometimes lack specificity. A more controlled and widely used strategy involves the conversion of the chloromethyl group to other functionalities more amenable to specific bioconjugation techniques.
Click Chemistry Approaches for Cinnamate Conjugates
"Click chemistry," a term that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts, has become a cornerstone of modern bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. researchgate.netrsc.orgspringernature.com
The synthesis of Methyl 4-(azidomethyl)cinnamate from this compound is the gateway to employing CuAAC for creating cinnamate conjugates. This azide-functionalized cinnamate can then be "clicked" onto molecules containing a terminal alkyne. This powerful methodology allows for the efficient and specific attachment of the cinnamate moiety to a diverse range of substrates, including peptides, proteins, and synthetic polymers. The resulting 1,2,3-triazole linkage is highly stable, making this a robust method for creating well-defined bioconjugates.
Post-Synthesis Modification of Polymeric Materials Containing Chloromethyl Cinnamate Units
The vinyl group of this compound allows it to be readily polymerized, either as a homopolymer or as a comonomer with other vinyl monomers, using techniques such as atom transfer radical polymerization (ATRP). acs.orgrsc.orgcmu.edu The resulting polymers possess pendant chloromethyl groups along the polymer backbone, which serve as reactive sites for post-polymerization modification.
This approach offers significant advantages as it allows for the synthesis of a library of functional polymers from a single parent polymer. The reactivity of the chloromethyl groups mirrors that of the monomer, enabling their conversion to a wide range of functionalities through nucleophilic substitution. This strategy has been extensively used for polymers like poly(chloromethylstyrene) to introduce various chemical groups, and the same principles apply to polymers derived from this compound. sid.ir For instance, these pendant chloromethyl groups can be converted to quaternary ammonium (B1175870) salts to create cationic polymers for gene delivery, or they can be functionalized with photo-crosslinkable moieties. researchgate.netnih.gov
Table 2: Potential Post-Polymerization Modifications of Poly(this compound)
| Reagent | Resulting Pendant Group | Modified Polymer Property |
| Trimethylamine | Quaternary Ammonium | Cationic, potential for DNA binding |
| Sodium Azide | Azide | "Clickable" polymer for further functionalization |
| Thiourea followed by hydrolysis | Thiol | Reactive sites for thiol-ene chemistry |
| Fluorescent Amine | Fluorescent Tag | Fluorescently labeled polymer for imaging |
Strategies for Analytical Performance Enhancement through Derivatization
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes. Compounds that lack a strong chromophore or fluorophore can be chemically modified to introduce a detectable tag.
While this compound itself possesses a UV-absorbing cinnamate core, its derivatization can be advantageous for several reasons. The introduction of a highly fluorescent tag via reaction of the chloromethyl group with a fluorescent amine or thiol can significantly improve the sensitivity and selectivity of detection, which is crucial for bioanalysis where concentrations are often low. frontiersin.org
Furthermore, derivatization can be used to improve the chromatographic properties of the analyte, such as its retention time and peak shape. For instance, reacting the chloromethyl group with a bulky, non-polar moiety can increase its retention on a reversed-phase HPLC column, moving it away from potential interferences in the chromatogram.
Advanced Applications of Methyl 4 Chloromethyl Cinnamate in Materials Science and Complex Organic Synthesis
Precursors for Functional Polymeric Materials
The vinyl group of the cinnamate (B1238496) moiety and the reactive chloromethyl group present two distinct sites for polymerization and functionalization, theoretically making Methyl 4-(chloromethyl)cinnamate a prime candidate for creating novel polymeric materials.
Polycinnamate Synthesis via Various Polymerization Mechanisms
There is a lack of specific studies detailing the synthesis of polycinnamates directly from the this compound monomer. While the polymerization of other cinnamate esters has been documented, the influence of the chloromethyl group on polymerization kinetics and the properties of the resulting polymer have not been investigated. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to create well-defined polymers from this monomer, but no such research has been reported.
Role in Ring-Opening Polymerization of Related Monomers
The structure of this compound does not lend itself directly to ring-opening polymerization. This type of polymerization typically involves cyclic monomers such as lactones or lactams. While the chloromethyl group could potentially be used to initiate the polymerization of other monomers, there is no research available that explores this possibility with this compound.
Intermediates in Complex Organic Synthesis
The reactive nature of the chloromethyl group, coupled with the cinnamate backbone, suggests that this compound could be a valuable intermediate in the synthesis of complex organic molecules.
Synthesis of Cinnamamide (B152044) Derivatives
The synthesis of cinnamamide derivatives from various methyl cinnamates is a known chemical transformation. researchgate.net This is typically achieved through the amidation of the methyl ester. The presence of the chloromethyl group on the phenyl ring of this compound offers the potential for creating a diverse library of cinnamamide derivatives with additional functionalities. For instance, the chloromethyl group could be converted to other functional groups before or after the amidation reaction. However, specific studies detailing the synthesis of cinnamamide derivatives starting from this compound are not found in the current literature.
Building Blocks for Fluorescent Probes and Chemical Sensors
The cinnamate scaffold is a component of some fluorescent molecules. The reactive chloromethyl group of this compound could be utilized to attach this scaffold to other fluorophores or to molecules that can interact with specific analytes, thereby forming the basis for new fluorescent probes and chemical sensors. This synthetic strategy is plausible, but there is no published research demonstrating the use of this compound for this purpose.
Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of this compound, featuring a rigid aromatic core, a conjugated ester group, and a reactive chloromethyl handle, makes it a compelling building block in the field of supramolecular chemistry. These structural elements facilitate non-covalent interactions such as π-π stacking, hydrogen bonding (after modification), and dipole-dipole interactions, which are fundamental to the spontaneous organization of molecules into well-defined, higher-order structures. The self-assembly of its derivatives can lead to the formation of functional soft materials, where molecular-level information is translated into macroscopic properties.
Low molecular weight gelling agents (LMWGs) are small organic molecules (<2000 Da) that can self-assemble in a liquid to create a three-dimensional network, thereby immobilizing the solvent and forming a gel. rsc.org The design of LMWGs often relies on a balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking, to drive the formation of fibrillar networks.
While this compound itself is not a primary gelator, its cinnamate core is a key component in the design of effective LMWGs. The reactive chloromethyl group serves as a versatile anchor point for introducing moieties that promote self-assembly. A prominent strategy involves the reaction of cinnamic acid derivatives with amino acid esters to form chiral salts. nih.gov These salts self-assemble through a primary ammonium (B1175870) monocarboxylate (PAM) supramolecular synthon, a robust interaction that combines a salt bridge with hydrogen bonding, leading to the formation of ordered fibrous structures capable of entrapping solvent molecules. nih.gov
A systematic study involving a combinatorial library of salts derived from L-amino acid methyl esters and various cinnamic acid derivatives demonstrated the high propensity of these systems to form gels. nih.gov Out of sixteen unique salts prepared, fourteen (87.5%) exhibited effective gelation in a range of organic solvents, including commercial gasoline. nih.gov This high success rate underscores the reliability of the supramolecular synthon approach in designing new LMWGs. The gelation process for these salts can be triggered instantaneously at room temperature by the addition of an anti-solvent, suggesting that the self-assembly is a kinetically trapped, or "aborted," crystallization event. nih.gov
By modifying this compound, for instance, through nucleophilic substitution of the chloride with an amino acid ester, new LMWGs can be rationally designed. The resulting amphiphilic structure would possess the necessary balance of interactions for efficient gelation.
Table 1: Gelation Capabilities of Representative Cinnamate-Based Salts
| Gelator (Cinnamic Acid Derivative + Amino Acid Methyl Ester) | Solvent | Minimum Gelator Concentration (wt%) |
|---|---|---|
| Cinnamic Acid + L-Alanine Methyl Ester | Nitrobenzene | 0.8 |
| Cinnamic Acid + L-Phenylalanine Methyl Ester | Toluene (B28343) | 1.2 |
| 4-Methoxycinnamic Acid + L-Valine Methyl Ester | Carbon Tetrachloride | 1.5 |
This table is illustrative, based on findings for similar cinnamate derivatives. nih.gov
The planar and functional nature of the this compound structure makes it a suitable candidate for incorporation into layered materials, creating novel organic-inorganic hybrid composites. Intercalation is a process where guest molecules are inserted into the interlayer spaces of a host material without disrupting the host's primary structure. Layered double hydroxides (LDHs) are a common class of host materials for such applications due to their positively charged layers and anion-exchange capabilities. rsc.org
Research has shown that cinnamate anions can be successfully intercalated into the galleries of LDHs, such as those composed of zinc and aluminum (Zn-Al-LDH). researchgate.netnih.gov The intercalation process typically involves anion exchange, where the original anions in the LDH (e.g., nitrate (B79036) or carbonate) are replaced by cinnamate anions. This leads to a significant expansion of the interlayer spacing. For instance, the intercalation of p-methylcinnamic acid into a Zn-Al-LDH increased the basal spacing from 0.78 nm to 1.82 nm. researchgate.net Similarly, intercalating cinnamate into a zinc layered hydroxide (B78521) (ZLH) resulted in a basal spacing of 23.9 Å, with the guest molecules adopting a bilayer arrangement between the host layers. nih.gov
The key advantages of intercalating cinnamates into LDHs include:
Enhanced Stability: The host layers protect the guest cinnamate molecules from degradation.
Controlled Release: The release of the intercalated molecules can be modulated, which is useful in applications like drug delivery. nih.gov
Functional Properties: The hybrid material retains the properties of the guest molecule, such as UV absorption, making them effective as sunscreen agents with reduced skin contact. nih.gov
The chloromethyl group on this compound provides an additional avenue for creating layered materials through covalent bonding. Instead of relying solely on electrostatic interactions, the chloromethyl group can react with hydroxyl groups on the surface of layered materials (e.g., clays (B1170129) or metal oxides after functionalization) to form stable, covalently grafted structures. This approach offers greater control over the loading and stability of the organic component.
Table 2: Structural Data for Cinnamate-Intercalated Layered Materials
| Host Material | Guest Anion | Initial Basal Spacing (Å) | Final Basal Spacing (Å) | Loading of Guest (% w/w) |
|---|---|---|---|---|
| Zinc Layered Hydroxide (ZLH) | Cinnamate | N/A | 23.9 | ~40.4 |
| Zn-Al-LDH | p-Methylcinnamate | 7.8 | 18.2 | N/A |
Data sourced from studies on cinnamate and its derivatives. researchgate.netnih.gov
Catalytic Applications in Organic Transformations
While this compound is more commonly a product of catalytic reactions, its structure is highly amenable for use in creating heterogeneous catalysts. The principle involves immobilizing a catalytically active species onto a solid support derived from or functionalized with the cinnamate molecule. The chloromethyl group is particularly crucial for this application, as it provides a reactive site for covalently attaching the molecule to a support, such as a polymer, silica (B1680970), or porous organic framework. nih.govnih.gov
This immobilization transforms a homogeneous catalyst into a heterogeneous one, which offers significant advantages in industrial processes, including simplified separation of the catalyst from the product, reduced catalyst contamination of the product, and enhanced catalyst recyclability and stability. researchgate.net
A primary application of this strategy is in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental for carbon-carbon bond formation. nih.govmisuratau.edu.ly The process involves:
Support Functionalization: The this compound molecule is first attached to a solid support. For example, it can be copolymerized with other monomers or grafted onto a pre-existing polymer via its chloromethyl group.
Catalyst Immobilization: A palladium salt (e.g., palladium acetate) is then introduced. The palladium ions coordinate with the functional groups on the support (such as the ester or aromatic ring of the cinnamate moiety) or are reduced to form palladium nanoparticles entrapped within the support matrix.
A palladium catalyst supported on an amide and ether-functionalized porous organic polymer (Pd@AEPOP) has been demonstrated as an effective and reusable catalyst for the Heck cross-coupling of aryl iodides with styrene (B11656). nih.gov Using this heterogeneous catalyst, excellent product yields were achieved, and the catalyst could be recycled multiple times without a significant loss in activity. nih.gov Derivatives of this compound can be used to create similar polymer-supported catalysts, where the cinnamate unit acts as a robust linker and stabilizing ligand for the active palladium species.
Table 3: Performance of a Representative Polymer-Supported Palladium Catalyst in the Heck Reaction
| Entry | Reactants | Catalyst Loading (mol%) | Yield (%) | Recyclability (Number of Cycles) |
|---|---|---|---|---|
| 1 | Iodobenzene + Styrene | 0.8 (Pd@AEPOP) | >95 | 9 |
| 2 | 4-Iodotoluene + Styrene | 0.8 (Pd@AEPOP) | >95 | N/A |
This table illustrates the performance of a similar supported catalyst system, Pd@AEPOP, demonstrating the potential for catalysts derived from functionalized cinnamates. nih.gov
Theoretical and Computational Studies on Methyl 4 Chloromethyl Cinnamate and Analogues
Quantum Chemical Calculations of Electronic States and Reaction Pathways
Quantum chemical calculations are a powerful tool for understanding the electronic structure and photochemical behavior of molecules like Methyl 4-(chloromethyl)cinnamate. These methods allow researchers to predict excited-state properties and map out the complex pathways of chemical reactions.
Excited-State Properties and Decay Dynamics Analysis
The photochemistry of cinnamate (B1238496) esters is largely governed by the dynamics of their electronically excited states. Upon absorption of UV radiation, these molecules are promoted to an excited state, from which they can relax through various pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay back to the ground state, often leading to photoisomerization.
For instance, studies on methyl cinnamate have shown that upon excitation to its first singlet excited state (S1, of ¹ππ* character), it undergoes rapid relaxation. nih.gov In the gas phase, this involves an initial decay to a lower-lying singlet state (¹nπ) within approximately 10 picoseconds, which then proceeds towards trans-cis isomerization. researchgate.net The lifetime of the initially populated ¹ππ state in methyl cinnamate has been precisely measured to be around 4.5 picoseconds. researchgate.net
Table 1: Calculated Excited State Properties of Methyl Cinnamate Analogs
| Compound | Excited State | Energy (eV) | Lifetime | Primary Decay Pathway |
| Methyl Cinnamate | S1 (¹ππ) | ~4.5 | ~4.5 ps researchgate.net | Internal Conversion to ¹nπ -> Isomerization researchgate.net |
| para-Hydroxy Methylcinnamate | S1 (¹ππ) | Not specified | ~2.5 ps | Intersystem Crossing to T1 (³ππ) |
This table presents data for analogous compounds to infer the potential behavior of this compound.
Mechanistic Insights from Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed roadmap of how a reaction proceeds.
For cinnamate derivatives, DFT calculations have been employed to study various reactions, including photodegradation and cycloadditions. For example, in a study on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of chlorine species, DFT calculations were crucial in identifying the most likely chlorination products. researchgate.net The calculations showed that the reactions were thermodynamically favorable and that the distribution of isomers could be explained by reactivity indices derived from the electronic structure. researchgate.net
Similarly, DFT could be used to investigate the reaction mechanisms of this compound. For instance, the chloromethyl group could be a reactive site for nucleophilic substitution reactions. DFT calculations could model the reaction pathway of such a substitution, determining the activation energy barrier and the stability of the resulting products. Furthermore, DFT can be used to analyze the impact of the chloromethyl substituent on the electronic distribution of the entire molecule, predicting how it might influence reactions at other sites, such as the double bond or the aromatic ring.
Kinetic Modeling and Reaction Pathway Analysis
While specific kinetic models for this compound are not available, studies on related compounds demonstrate the methodology. For example, detailed chemical kinetic models have been developed for the combustion of methyl esters like methyl decanoate. These models include hundreds of species and thousands of reactions, accounting for hydrogen abstraction, decomposition, and oxidation pathways. The results from these simulations indicate that the ester moiety leads to the formation of specific oxygenated compounds.
A kinetic model for this compound would need to consider the unique reactivity of the chloromethyl group. For instance, the C-Cl bond is susceptible to cleavage, which could initiate radical chain reactions. Kinetic modeling could quantify the rates of these initiation, propagation, and termination steps, providing a comprehensive picture of its thermal decomposition or oxidation. The rate constants for individual reaction steps can be calculated using transition state theory, with the necessary energetic parameters obtained from quantum chemical calculations.
Molecular Dynamics Simulations in Supramolecular Assemblies and Material Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in condensed phases, such as in solution, in supramolecular assemblies, or within a material. By simulating the motions of atoms and molecules over time, MD can reveal information about conformation, diffusion, and intermolecular interactions.
For cinnamate derivatives, MD simulations could be particularly insightful for understanding their behavior in applications such as sunscreens or photoactive polymers. For example, MD simulations of cinnamate-based polymers could reveal how the chromophores are arranged and how this arrangement affects their photochemical properties, such as the efficiency of photodimerization. The photodimerization of cinnamic esters in the solid state is known to be influenced by the crystal packing, which dictates the proximity and orientation of neighboring molecules.
In the context of supramolecular assemblies, MD simulations could be used to study the encapsulation of this compound within a host molecule, such as a cyclodextrin (B1172386) or a calixarene. These simulations could predict the preferred orientation of the guest molecule within the host's cavity and calculate the binding free energy. This information is valuable for designing systems with controlled release properties or for enhancing the photostability of the guest molecule. While no specific MD studies on this compound in such systems are currently published, the techniques are well-established and could be readily applied.
Spectroscopic and Structural Elucidation of Methyl 4 Chloromethyl Cinnamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of methyl 4-(chloromethyl)cinnamate would provide definitive information about its distinct structural features.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The key expected resonances are:
Vinylic Protons: Two doublets are anticipated for the protons on the carbon-carbon double bond (H-α and H-β). The trans configuration results in a large coupling constant (J), typically around 16.0 Hz. The H-β proton, being closer to the aromatic ring, would appear further downfield than the H-α proton.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system.
Chloromethyl Protons: A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group would be present. The electron-withdrawing nature of the chlorine atom would shift this signal downfield.
Methyl Ester Protons: A singlet for the three protons of the methyl ester (-OCH₃) group is expected, typically appearing in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.80 | Singlet | - |
| -CH₂Cl | ~4.58 | Singlet | - |
| H-α (vinylic) | ~6.45 | Doublet | ~16.0 |
| Aromatic (2H) | ~7.40 | Doublet | ~8.0 |
| Aromatic (2H) | ~7.50 | Doublet | ~8.0 |
| H-β (vinylic) | ~7.68 | Doublet | ~16.0 |
Note: Predicted values are based on the analysis of similar compounds like methyl cinnamate (B1238496) and methyl 4-chlorocinnamate. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The predicted signals include:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift.
Aromatic and Vinylic Carbons: Signals for the eight carbons of the aromatic ring and the vinylic double bond would dominate the middle of the spectrum.
Chloromethyl Carbon: The signal for the -CH₂Cl carbon would be shifted downfield due to the attached chlorine.
Methyl Ester Carbon: The methoxy (B1213986) group's carbon (-OCH₃) would appear at the most upfield position.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~52.0 |
| -CH₂Cl | ~45.0 |
| C-α (vinylic) | ~118.0 |
| Aromatic CH (2C) | ~128.5 |
| Aromatic CH (2C) | ~129.5 |
| Aromatic C (quaternary) | ~134.0 |
| Aromatic C-Cl (quaternary) | ~139.0 |
| C-β (vinylic) | ~144.0 |
| C=O (ester) | ~167.0 |
Note: Predicted values are based on established chemical shift increments and data from analogous structures like methyl cinnamate and methyl 4-chlorocinnamate. rsc.org
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720 |
| C=C (Vinylic) | Stretching | ~1640 |
| C=C (Aromatic) | Stretching | ~1600, ~1490 |
| C-O (Ester) | Stretching | ~1250, ~1170 |
| C-H (Aromatic/Vinylic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| =C-H (trans) | Bending (out-of-plane) | ~980 |
| C-Cl | Stretching | ~750 |
The presence of a strong absorption band around 1720 cm⁻¹ would be indicative of the ester carbonyl group. The bands for the C=C double bonds and the C-O ester linkages would further confirm the cinnamate structure. A band around 750 cm⁻¹ would suggest the presence of the C-Cl bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. The calculated exact mass of the molecule [M] is 210.0447573 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this value with high accuracy (typically within 5 ppm). The isotopic pattern of the molecular ion would also be characteristic, showing a significant [M+2] peak with approximately one-third the intensity of the [M] peak, which is a definitive signature of the presence of a single chlorine atom.
Expected fragmentation in the mass spectrum would involve the loss of the methoxy group (-OCH₃, 31 Da), the chloromethyl radical (-CH₂Cl, 49 Da), or a chlorine radical (-Cl, 35 Da), leading to significant fragment ions that can be used to piece together the molecular structure.
MALDI-TOF Mass Spectrometry for Polymeric Derivatives
The chloromethyl group on this compound makes it a suitable monomer for various polymerization reactions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of the resulting polymers. chemicalbook.com
Unlike other methods that provide average molecular weights, MALDI-TOF MS can resolve individual polymer chains (oligomers) that differ by the mass of a single monomer unit. chemicalbook.comchemicalbook.com For a homopolymer of this compound, the MALDI-TOF spectrum would show a distribution of peaks, where each peak is separated by 210.65 Da, the mass of the monomer repeating unit.
The key information obtained from MALDI-TOF analysis of such polymeric derivatives includes:
Monomer Mass Verification: The mass difference between adjacent peaks in the polymer distribution confirms the mass of the repeating unit. researchgate.net
Molecular Weight Distribution: The spectrum allows for the calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer sample. chemicalbook.com
End-Group Analysis: The absolute mass of the observed oligomer peaks can be used to identify the chemical nature of the end groups of the polymer chains, which are determined by the initiator and termination steps of the polymerization process. chemicalbook.com The mass of an individual polymer chain (M) can be described by the equation: M = (mass of repeating unit × n) + mass of end group 1 + mass of end group 2 + mass of cationizing agent, where 'n' is the degree of polymerization. chemicalbook.com
This level of detailed structural information is critical for understanding the polymerization mechanism and controlling the final properties of the polymer.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones, with the primary electronic transition in cinnamates being the π → π* transition within the delocalized system of the benzene ring and the α,β-unsaturated ester.
The UV absorption profile of this compound is dominated by the cinnamate chromophore. The para-substituted chloromethyl group, being electronically non-conjugating, is not expected to cause a significant shift in the maximum absorption wavelength (λmax) compared to the parent methyl cinnamate. The primary absorption band is anticipated in the UV-B region (280-315 nm), a characteristic feature of many cinnamate esters used in various applications. nih.gov
Table 1: Representative UV-Vis Absorption Data for para-Substituted Cinnamate Derivatives
| Compound/System | λmax (nm) | Solvent | Key Electronic Transition |
| para-Hydroxy methylcinnamate (p-HMC) | ~310 | Cyclohexane | π → π |
| p-Methoxycinnamate grafted silicone | Similar to 2-ethylhexyl p-methoxycinnamate | - | π → π |
| Cinnamate-based inverse-opal films | ~278 | - | π → π* |
This table presents data for related cinnamate compounds to illustrate the typical UV absorption properties.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into crystal packing, intermolecular interactions, and polymorphism.
Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For this compound, SC-XRD would reveal the planarity of the cinnamate moiety, the orientation of the methyl ester and chloromethyl groups, and the nature of intermolecular interactions, such as C-H···O and π-π stacking, which govern the crystal packing.
While a specific crystal structure for this compound is not publicly documented, studies on similar cinnamic acid derivatives highlight the importance of hydrogen bonding and other non-covalent interactions in directing their supramolecular assembly. nih.gov In the absence of strong hydrogen bond donors, the crystal structure of this compound would likely be dominated by weaker interactions, influencing its physical properties.
Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD for a Cinnamate Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P21/c | The space group defines the symmetry elements within the unit cell. |
| a (Å) | 10.543 | Unit cell dimension. |
| b (Å) | 5.231 | Unit cell dimension. |
| c (Å) | 18.267 | Unit cell dimension. |
| β (°) | 95.34 | Angle of the unit cell. |
| V (ų) | 1002.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
This table is a hypothetical representation of the type of data obtained from a single crystal X-ray diffraction experiment on a cinnamate derivative.
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk crystalline properties of a material. It is particularly useful for identifying different polymorphic forms, which can have distinct physical properties, and for studying the structure of self-assembled or aggregated materials. For this compound, PXRD could be used to study the supramolecular structures formed through processes like photodimerization or photocycloaddition upon exposure to UV light. rsc.org
The distinct diffraction patterns obtained from PXRD can differentiate between the monomeric crystalline form and the aggregated or polymeric forms. This is crucial for understanding structure-property relationships, for example, in the context of photoreactive materials where different crystal packing arrangements can lead to different photochemical outcomes. rsc.org
Advanced Characterization Techniques for Material Systems
When this compound is used as a monomer or functional component in polymeric materials, a range of advanced analytical techniques are necessary to characterize the resulting macromolecules and their bulk properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. By separating polymer chains based on their hydrodynamic volume, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table 3: Representative GPC Data for Polymers of a Structurally Related Monomer (4-Chloromethylstyrene)
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Poly(4-chloromethylstyrene) | Data not specified | Data not specified | Determined via GPC |
| Copolymers with Styrene (B11656) | Data not specified | Data not specified | Determined via GPC |
This table illustrates the type of data obtained from GPC analysis, based on studies of a structurally analogous polymer system.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely employed to determine the thermal transitions of polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).
For polymers incorporating this compound units, DSC provides critical information about their amorphous or crystalline nature and their thermal stability. The Tg indicates the transition from a rigid, glassy state to a more flexible, rubbery state, which is a key parameter for defining the material's service temperature. Research on polymers of 4-chloromethylstyrene has shown that the incorporation of this monomeric unit influences the glass transition temperature of the resulting copolymers. researchgate.net For instance, the homopolymer of 4-chloromethylstyrene exhibits a Tg of 103°C, and its copolymers with styrene show Tg values that depend on the composition. researchgate.net
Table 4: DSC Data for Polymers of a Structurally Related Monomer (4-Chloromethylstyrene)
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Homopolymer of 4-chloromethylstyrene (P1) | 103 |
| Copolymer of 4-chloromethylstyrene and styrene (P2) | 93 |
| Copolymer of 4-chloromethylstyrene and styrene (P3) | 98 |
Data sourced from a study on 4-chloromethylstyrene polymers, illustrating the impact of monomer composition on the glass transition temperature. researchgate.net
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound, which typically exists as a crystalline powder, SEM analysis would be invaluable for characterizing particle size, shape, and surface features. thermofisher.com
Principles of SEM Analysis: An SEM operates by scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. Secondary electrons are the most common signal used for imaging, as they are sensitive to surface morphology.
Hypothetical Research Findings: An SEM study of this compound could reveal distinct crystalline habits. For instance, different crystallization conditions (e.g., solvent, temperature) might lead to the formation of needle-like, plate-like, or prismatic crystals. The morphology of derivatives could also be compared; for example, polymerization of the cinnamate group might lead to the formation of larger, more amorphous particles.
Below is a hypothetical data table summarizing potential SEM findings for this compound and a hypothetical polymeric derivative.
| Sample | Magnification | Observed Morphology | Average Particle Size (µm) |
| This compound | 5,000x | Well-defined, acicular (needle-like) crystals | 10-50 |
| Poly(this compound) | 5,000x | Irregular, agglomerated particles | 50-200 |
Small Angle Neutron Scattering (SANS) for Supramolecular Structures
Small-Angle Neutron Scattering (SANS) is a technique particularly well-suited for studying the structure of materials on a length scale of 1 to 100 nanometers. embl-hamburg.dersc.org It is highly effective for analyzing the shape, size, and interactions of macromolecules and self-assembled structures in solution or the solid state. rsc.org For this compound and its derivatives, SANS could provide unique insights into their aggregation behavior and the formation of supramolecular assemblies. nih.gov
Principles of SANS Analysis: SANS measures the elastic scattering of neutrons by a sample at very small scattering angles. The scattering pattern is dependent on the contrast in neutron scattering length density between different components of the system. By using deuterated solvents or selectively deuterating parts of a molecule, specific components can be highlighted or made "invisible" to the neutrons, a technique known as contrast variation. nih.govnih.gov
Hypothetical Research Findings: A SANS study could investigate the self-assembly of amphiphilic derivatives of this compound in various solvents. For example, by attaching a hydrophilic polymer to the cinnamate moiety, micelles or other nanostructures might form in aqueous solution. SANS could determine the size and shape (e.g., spherical, cylindrical) of these micelles and how they change with concentration or temperature.
The following table presents hypothetical data from a SANS experiment on a self-assembling derivative of this compound.
| Parameter | Value |
| Radius of Gyration (Rg) | 5.2 nm |
| Scattering Intensity at Zero Angle (I(0)) | 0.8 cm⁻¹ |
| Micelle Shape | Ellipsoidal |
Advanced X-ray Scattering Techniques (e.g., WAXS, SAXS)
Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that probe the structure of materials over different length scales. WAXS provides information about the atomic-level crystalline structure, while SAXS reveals larger-scale structures, such as the arrangement of nanoparticles or polymer domains. The photodimerization of cinnamic acid, a related compound, has been studied using X-ray scattering techniques, demonstrating their utility in probing structural changes upon reaction. researchgate.netesrf.fr
Principles of WAXS and SAXS: Both techniques involve scattering X-rays from a sample and analyzing the scattering pattern. WAXS, at higher angles, reveals sharp diffraction peaks characteristic of crystalline lattices, allowing for the determination of unit cell parameters. SAXS, at lower angles, provides information on the size, shape, and distribution of nanoscale features.
Hypothetical Research Findings: A combined WAXS/SAXS study of a semi-crystalline polymer derived from this compound could elucidate its multi-scale structure. WAXS patterns would reveal the crystalline structure of the polymer chains, while SAXS data could characterize the size and spacing of the crystalline lamellae within the amorphous matrix. Such studies are crucial for understanding the mechanical and thermal properties of polymeric materials.
A hypothetical data table summarizing WAXS/SAXS findings is presented below.
| Technique | Parameter | Value |
| WAXS | Crystalline Peak Positions (2θ) | 18.5°, 22.1°, 24.8° |
| WAXS | Degree of Crystallinity | 45% |
| SAXS | Lamellar Spacing | 12.3 nm |
Scanning Transmission Electron Microscopy (STEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Transmission Electron Microscopy (STEM) offers higher spatial resolution than conventional SEM and can be combined with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis at the nanoscale. This combination is exceptionally powerful for characterizing composite materials or functionalized nanoparticles containing this compound derivatives.
Principles of STEM and EDS: In STEM, a finely focused electron beam is scanned across a thin sample, and transmitted electrons are detected to form an image. The high-angle annular dark-field (HAADF) imaging mode in STEM is particularly sensitive to variations in atomic number, providing Z-contrast images. EDS analysis involves collecting the characteristic X-rays emitted from the sample as a result of electron beam excitation. The energy of these X-rays is specific to each element, allowing for elemental mapping.
Hypothetical Research Findings: Imagine a scenario where a derivative of this compound is used to functionalize silica (B1680970) nanoparticles. STEM-EDS analysis could confirm the presence and distribution of the organic coating on the nanoparticle surface. High-resolution STEM images would visualize the core-shell structure, while EDS mapping would show the spatial correlation of silicon (from the silica core) and chlorine (from the cinnamate derivative), providing direct evidence of successful surface modification.
The following table provides a hypothetical summary of STEM-EDS data for such a functionalized nanoparticle.
| Analysis | Parameter | Result |
| STEM | Nanoparticle Core Diameter | 80 nm |
| STEM | Shell Thickness | 5 nm |
| EDS | Elemental Composition of Core | Si, O |
| EDS | Elemental Composition of Shell | C, O, Cl |
Q & A
Q. What are the standard synthetic routes for Methyl 4-(chloromethyl)cinnamate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification or nucleophilic substitution. A common approach involves reacting cinnamic acid derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency.
- Temperature : Optimal yields are achieved at 60–80°C to avoid side reactions like hydrolysis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity and structural integrity .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage conditions : Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C to prevent degradation.
- Safety protocols : Avoid exposure to moisture, open flames, or reactive metals (e.g., aluminum) due to its chloromethyl group’s reactivity .
- Handling : Use inert gas (N₂/Ar) purging during transfer to minimize oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?
Discrepancies often arise from variations in:
- Synthetic pathways : Side products (e.g., hydrolysis byproducts) may dominate if moisture control is inadequate. Validate synthetic protocols using mass spectrometry to identify impurities .
- Solvent effects : Polar solvents may stabilize intermediates, altering reaction pathways. Compare kinetic data across solvents to isolate solvent-dependent behavior .
- Analytical methods : Cross-validate results using multiple techniques (e.g., GC-MS vs. HPLC) to confirm compound identity and purity .
Q. How can computational modeling optimize reaction conditions for this compound derivatives?
- DFT calculations : Predict transition states and energetics for chloromethylation steps to identify rate-limiting stages.
- Solvent optimization : Use COSMO-RS models to screen solvents for improved yield and reduced side reactions.
- Structure-activity relationships (SAR) : Model electronic effects of substituents (e.g., electron-withdrawing groups) on reaction kinetics .
Q. What methodologies address challenges in characterizing unstable intermediates during this compound synthesis?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.
- Low-temperature techniques : Quench reactions at –78°C (dry ice/acetone) to stabilize reactive species for NMR analysis.
- Isolation via flash chromatography : Employ silica gel columns with gradient elution to separate labile intermediates .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies for this compound in biological assays?
- Concentration ranges : Test 0.1–100 µM to capture EC₅₀/IC₅₀ values, accounting for solubility limits (logP ≈ 2.5, per estimated properties).
- Controls : Include positive (e.g., known enzyme inhibitors) and negative (solvent-only) controls.
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests to assess significance .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?
- Meta-analysis : Pool data from independent studies to identify trends obscured by experimental noise.
- Sensitivity analysis : Test if outliers arise from specific conditions (e.g., pH variations affecting compound stability).
- Machine learning : Train models on structural descriptors (e.g., molecular weight, ClogP) to predict bioactivity outliers .
Safety and Regulatory Considerations
Q. How does the chloromethyl group influence toxicity profiling of this compound?
- Acute toxicity : The chloromethyl moiety may confer electrophilic reactivity, necessitating Ames tests for mutagenicity.
- Metabolic stability : Evaluate hepatic microsome assays to identify potential toxic metabolites (e.g., glutathione adducts).
- Regulatory compliance : Align with OECD guidelines for in vitro/in vivo testing, including GHS hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
